2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)-
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Overview
Description
2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- is a synthetic organic compound belonging to the benzopyran family. This compound is characterized by the presence of an iodine atom and a methoxymethyl group attached to the benzopyran core. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- typically involves the iodination of a suitable benzopyran precursor. One common method is the electrophilic substitution reaction, where iodine is introduced into the benzopyran ring using iodine monochloride (ICl) or molecular iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or nitric acid (HNO3). The methoxymethyl group can be introduced through a nucleophilic substitution reaction using methoxymethyl chloride (MOMCl) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can remove the iodine atom or reduce the benzopyran ring.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Deiodinated benzopyran or reduced benzopyran derivatives.
Substitution: Substituted benzopyran derivatives with various functional groups.
Scientific Research Applications
2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The iodine atom and methoxymethyl group can influence the compound’s reactivity and binding affinity to biological targets. The compound may exert its effects through the modulation of enzyme activity, inhibition of cell proliferation, or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2H-1-Benzopyran-2-one, 3,4-dihydro-6-methyl-: Known for its antimicrobial and antioxidant properties.
2H-1-Benzopyran, 3,4-dihydro-2,2-dimethyl-: Studied for its potential use in photodynamic therapy.
1H-2-Benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-methyl-: Exhibits anti-inflammatory and analgesic activities.
Uniqueness
2H-1-Benzopyran-2-one, 3,4-dihydro-3-iodo-3-(methoxymethyl)- is unique due to the presence of the iodine atom and methoxymethyl group, which can significantly alter its chemical and biological properties compared to other benzopyran derivatives. These functional groups can enhance the compound’s reactivity and potential therapeutic applications.
Properties
CAS No. |
162971-24-6 |
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Molecular Formula |
C11H11IO3 |
Molecular Weight |
318.11 g/mol |
IUPAC Name |
3-iodo-3-(methoxymethyl)-4H-chromen-2-one |
InChI |
InChI=1S/C11H11IO3/c1-14-7-11(12)6-8-4-2-3-5-9(8)15-10(11)13/h2-5H,6-7H2,1H3 |
InChI Key |
RADYBIPISSYRQD-UHFFFAOYSA-N |
Canonical SMILES |
COCC1(CC2=CC=CC=C2OC1=O)I |
Origin of Product |
United States |
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